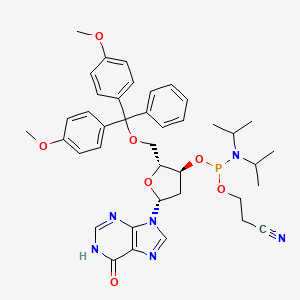

DMT-dI Fosforamidita

Descripción general

Descripción

El Fosforamidita DMT-dI es un monómero de fosforamidita modificado que se utiliza principalmente en la síntesis de oligonucleótidos. Este compuesto se caracteriza por su capacidad para facilitar la incorporación de inosina en secuencias de ADN sintéticas, lo que puede ser crucial para diversas aplicaciones de investigación y terapéuticas .

Aplicaciones Científicas De Investigación

El Fosforamidita DMT-dI se utiliza ampliamente en varios campos de investigación científica:

Análisis Bioquímico

Biochemical Properties

DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .

Cellular Effects

The effects of DMT-dI Phosphoramidite on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DMT-dI Phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, DMT-dI Phosphoramidite contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of DMT-dI Phosphoramidite at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .

Metabolic Pathways

DMT-dI Phosphoramidite is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Within cells and tissues, DMT-dI Phosphoramidite is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.

Subcellular Localization

The subcellular localization of DMT-dI Phosphoramidite is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Fosforamidita DMT-dI generalmente implica la protección de la inosina con un grupo dimetoxitritil (DMT) en la posición 5'-hidroxilo. La inosina protegida se hace reaccionar entonces con un reactivo de fosforodiamidita, como la 2-cianoetil N,N,N',N'-tetraisopropilfosforodiamidita, en presencia de un catalizador ácido débil . Las condiciones de reacción suelen implicar solventes anhidros como el acetonitrilo y se llevan a cabo en atmósfera inerte para evitar la hidrólisis .

Métodos de producción industrial

La producción industrial de Fosforamidita DMT-dI sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas de control de calidad rigurosas, incluyendo espectroscopia de RMN, HPLC y espectrometría de masas, para garantizar la pureza y la consistencia del producto . La escalabilidad de la síntesis permite la producción de cantidades de varios gramos, que son esenciales para aplicaciones comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones

El Fosforamidita DMT-dI experimenta principalmente reacciones de sustitución durante la síntesis de oligonucleótidos. Las reacciones clave incluyen:

Destritylación: Eliminación del grupo protector DMT.

Acoplamiento: Formación de un enlace triéster de fosfito entre la fosforamidita y la cadena de oligonucleótidos en crecimiento.

Oxidación: Conversión del triéster de fosfito en un triéster de fosfato.

Tapado: Bloqueo de los grupos hidroxilo no reaccionados para evitar reacciones secundarias.

Reactivos y condiciones comunes

Destritylación: Generalmente se logra utilizando ácido tricloroacético en diclorometano.

Acoplamiento: Implica tetrazol como catalizador en acetonitrilo.

Oxidación: Se lleva a cabo utilizando yodo en agua y piridina.

Productos principales

El producto principal de estas reacciones es la cadena de oligonucleótidos extendida con la secuencia deseada. Los productos secundarios pueden incluir secuencias truncadas y oligonucleótidos con modificaciones incompletas .

Mecanismo De Acción

El Fosforamidita DMT-dI ejerce sus efectos mediante la adición secuencial de nucleótidos a una cadena de ADN en crecimiento. El grupo DMT protege el grupo 5'-hidroxilo, previniendo reacciones no deseadas. Durante la síntesis, el grupo DMT se elimina, permitiendo que la fosforamidita reaccione con el grupo 3'-hidroxilo del nucleótido precedente. Este proceso se repite para construir la secuencia de oligonucleótidos deseada .

Comparación Con Compuestos Similares

Compuestos similares

- Fosforamidita DMT-dA

- Fosforamidita DMT-dC

- Fosforamidita DMT-dG

- Fosforamidita DMT-dT

Singularidad

El Fosforamidita DMT-dI es único debido a su capacidad de incorporar inosina en secuencias de ADN. La inosina puede emparejarse con múltiples bases, proporcionando flexibilidad en la hibridación y haciéndola valiosa para aplicaciones que requieren secuencias degeneradas o el estudio de mutaciones .

Propiedades

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZROFWRPJVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

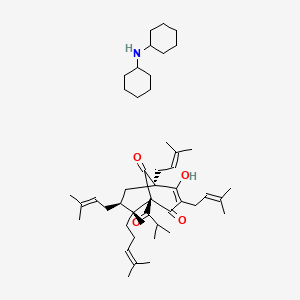

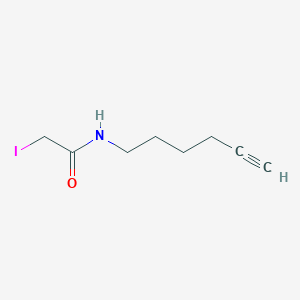

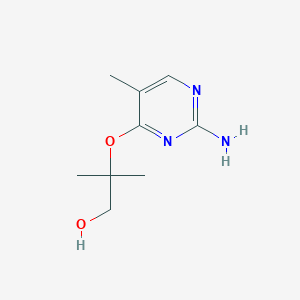

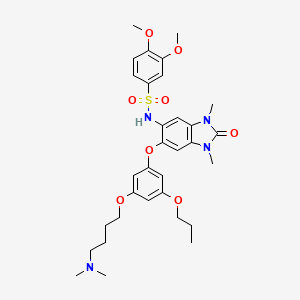

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)